2-Bromo-3-(3-bromo-2-thienyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(2-bromoprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-5(8)4-7-6(9)2-3-10-7/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZDWYEGRQLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CS1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266843 | |
| Record name | 3-Bromo-2-(2-bromo-2-propen-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-96-4 | |
| Record name | 3-Bromo-2-(2-bromo-2-propen-1-yl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(2-bromo-2-propen-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 3 Bromo 2 Thienyl 1 Propene and Structural Analogues
Retrosynthetic Analysis of the Target Compound
Table 1: Retrosynthetic Disconnection
| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |
|---|---|---|---|
| 2-Bromo-3-(3-bromo-2-thienyl)-1-propene | C(thienyl)-C(allyl) | 3-Bromo-2-thienyl anion | 2-Lithio-3-bromothiophene |
Approaches to the 3-Bromo-2-thienyl Moiety
The synthesis of the 3-bromo-2-thienyl core is non-trivial due to the inherent reactivity of the thiophene (B33073) ring. The 2- and 5-positions (α-positions) are significantly more reactive towards electrophiles than the 3- and 4-positions (β-positions), making direct bromination challenging. wikipedia.org
Direct bromination of unsubstituted thiophene yields primarily 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171). wikipedia.orgstudysmarter.co.uk Achieving substitution at the 3-position requires strategies that either block the more reactive α-positions or utilize reaction conditions that favor β-substitution.
One effective method involves the use of a directing group or a multi-step sequence. For instance, starting with a 3-substituted thiophene can direct bromination to an adjacent position. However, for the synthesis of 3-bromothiophene (B43185) itself, more complex methods are often employed. An alternative strategy is the lithiation of a protected thiophene followed by bromination. For example, the reaction of 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures, followed by the addition of bromine, can provide a route to 2-bromo-3-alkylthiophenes with good regioselectivity. google.com
A common and highly efficient method for brominating substituted thiophenes at the 2-position is the use of N-bromosuccinimide (NBS) in a solvent like glacial acetic acid. tandfonline.com This method offers high regioselectivity (>99%) for the 2-position and proceeds rapidly at room temperature. tandfonline.com While this is useful for brominating an already 3-substituted thiophene at the 2-position, it highlights the challenge of direct 3-bromination on an unsubstituted ring.
The most acidic protons on the thiophene ring are at the 2- and 5-positions. This allows for regioselective deprotonation using a strong base, typically n-butyllithium (n-BuLi), to form a thienyllithium species. wikipedia.org This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to install a substituent at the 2-position. wikipedia.org
In the context of the target molecule, starting from 3-bromothiophene, deprotonation occurs selectively at the 2-position due to the directing effect of the bromine atom and the inherent acidity of the α-proton. The resulting 2-lithio-3-bromothiophene is the key intermediate for coupling with the propene fragment. This lithium-halogen exchange and subsequent functionalization is a powerful tool in thiophene chemistry. researchgate.net
Table 2: Key Reactions for Thiophene Moiety Synthesis
| Reaction | Reagents | Position of Functionalization | Reference |
|---|---|---|---|
| Electrophilic Bromination | Br₂, Fe catalyst | 2-position | studysmarter.co.uk |
| Bromination with NBS | NBS, Acetic Acid | 2-position (on substituted thiophenes) | tandfonline.com |
| Lithiation/Bromination | n-BuLi, Br₂ | Controlled, e.g., 2-position | google.com |
Synthesis of the 2-Bromo-1-propene Fragment
The 2-bromo-1-propene unit is the second crucial building block. Its synthesis requires the introduction of a bromine atom onto a three-carbon alkene backbone at the vinylic position.
Several strategies can be employed to generate the 2-bromo-1-propene structure. One common approach is the elimination reaction of a vicinal or geminal dihalide. For example, dehydrohalogenation of 1,2-dibromopropane or 2,2-dibromopropane with a base can yield a mixture of bromo-propenes.
Another powerful method is the addition of bromine or a bromine source to an alkyne. The reaction of propargyl alcohol with elemental bromine can produce 2,3-dibromo-2-propen-1-ol, which can then be further modified. google.com Similarly, the bromoboration of propyne with BBr₃ proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. nih.gov This intermediate can be a versatile precursor for further functionalization.
The addition of hydrogen bromide (HBr) to allene (propadiene) can also lead to 2-bromopropene. The regioselectivity of HBr addition to unsymmetrical alkenes like propene is governed by Markovnikov's rule, typically yielding 2-bromopropane. quora.comshaalaa.com To achieve anti-Markovnikov addition to form 1-bromopropane, radical conditions (e.g., in the presence of peroxides) are required. quora.com These principles can be adapted for the synthesis of specific bromoalkenes.
For the specific target molecule, this compound, the terminal double bond (C=CH₂) does not exhibit E/Z isomerism. However, in the synthesis of structural analogues where the terminal CH₂ group is replaced by other substituents, stereocontrol becomes a critical consideration.
Stereoselective synthesis of trisubstituted alkenes can be achieved through various methods. The bromoboration of propyne, for instance, exhibits high syn-selectivity, leading to the (Z)-isomer of the resulting alkenylboronate with ≥98% isomeric purity. nih.gov This boronate can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to form trisubstituted alkenes while retaining the stereochemistry of the double bond. nih.gov
Wittig-type reactions are another cornerstone of alkene synthesis, although achieving high stereoselectivity with interhalogenated phosphorus ylides has been historically challenging. However, recent strategies have emerged where stereoselectivity is controlled during the decomposition of the oxaphosphetane intermediate, allowing for the highly diastereoselective synthesis of geminal E-bromofluoroalkenes. nih.gov Such advanced methodologies offer pathways to structurally diverse and stereochemically defined analogues.
Bridging Methodologies: Formation of the Methylene (B1212753) Linker Between Thiophene and Propene
The crucial step in assembling the target molecule is the creation of the methylene bridge that connects the 3-bromo-2-thienyl moiety to the 2-bromo-1-propene fragment. This can be achieved through various carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Formation Reactions
Classical organometallic reactions provide robust methods for forging the key C-C bond. One plausible approach involves the use of a Grignard reagent. For instance, 3-bromo-2-lithiothiophene, generated from 2,3-dibromothiophene, can be converted into the corresponding Grignard reagent, 3-bromo-2-thienylmagnesium bromide. Subsequent reaction with an appropriate three-carbon electrophile, such as 2,3-dibromopropene, would form the desired skeleton. However, the synthesis of Grignard reagents from 3-bromothiophene can be challenging, with lithiation often being a more reliable alternative. researchgate.net
Another powerful method is the Wittig reaction, which is widely used to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglumenlearning.com In a hypothetical route to the target compound, a phosphonium ylide could be generated from 3-bromo-2-(halomethyl)thiophene. This ylide would then react with a two-carbon carbonyl compound, such as bromoacetaldehyde, to form the propene double bond and the methylene linker simultaneously. The Wittig reaction is advantageous due to its tolerance of a wide range of functional groups. libretexts.org
Coupling Reactions Involving Halogenated Precursors
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C(sp²)–C(sp³) bonds. The Stille and Suzuki-Miyaura coupling reactions are particularly relevant.
The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org A potential route could involve the reaction of 3-bromo-2-(tributylstannyl)thiophene with a dihalogenated propene derivative. A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.org
The Suzuki-Miyaura coupling offers a less toxic alternative, using organoboron compounds like boronic acids or esters. libretexts.orgnih.govyoutube.com This reaction is catalyzed by palladium and requires a base to activate the organoboron species. youtube.com For the synthesis of the target molecule, one could envision coupling 3-bromothiophene-2-boronic acid with a suitable di- or tri-halogenated propene. Suzuki reactions are known for their high functional group tolerance and generally good yields. nih.gov
The Mizoroki-Heck reaction is another palladium-catalyzed method that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. nih.gov This could potentially be used by coupling a di- or tri-brominated thiophene with propene or a substituted propene, though controlling regioselectivity might be a challenge.
Modern Synthetic Techniques for Enhanced Efficiency and Selectivity
To overcome the limitations of traditional methods, modern techniques focus on improving reaction rates, yields, and environmental sustainability.
| Reaction Type | Conventional Heating | Microwave Heating | Yield Improvement | Reference |
| Suzuki Coupling (Oligothiophenes) | 2 days | < 1 hour | Significant time reduction | organic-chemistry.org |
| Suzuki Coupling (Biaryls) | 12 hours | 10-40 minutes | - | mdpi.com |
| Bromination (Pyrazoles) | 16 hours | 2 hours | - | nih.gov |
| Sonogashira Coupling | 2 days | < 1 hour | Significant time reduction | organic-chemistry.org |
Palladium-Catalyzed Synthetic Routes for Halogenated Thiophenes and Alkenes
Palladium catalysis is central to the synthesis of complex molecules involving thiophenes and alkenes. The versatility of palladium catalysts allows for a wide range of cross-coupling reactions, including Suzuki, Stille, and Heck, which are fundamental to constructing the target molecule's framework. organic-chemistry.orglibretexts.orgnih.gov
A more advanced and atom-economical approach involves the direct C-H activation/arylation of the thiophene ring. researchgate.netorganic-chemistry.orgmdpi.com This strategy avoids the need to pre-functionalize the thiophene with a halogen or organometallic group, thereby shortening the synthetic sequence. Palladium catalysts can selectively activate a C-H bond on the thiophene ring, allowing for direct coupling with a halogenated alkene partner. organic-chemistry.org The regioselectivity of C-H activation (at the α vs. β position) can often be controlled by the choice of ligands on the palladium catalyst, a significant challenge that has been the subject of extensive research. nih.gov
Table 2: Comparison of Palladium-Catalyzed Coupling Reactions
| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Organohalide (R'-X) | Low toxicity, stable reagents, broad functional group tolerance. libretexts.org | Requires base, potential for boronic acid decomposition. |
| Stille | Organostannane (R-SnBu₃) | Organohalide (R'-X) | Air and moisture stable reagents, neutral conditions. wikipedia.org | High toxicity of tin compounds, purification challenges. organic-chemistry.org |
| Heck | Alkene | Organohalide (R'-X) | High atom economy (no organometallic reagent needed). nih.gov | Can have issues with regioselectivity and stereoselectivity. |
| Direct C-H Arylation | Thiophene (C-H bond) | Organohalide (R'-X) | High atom economy, reduces synthetic steps. organic-chemistry.org | Controlling regioselectivity can be challenging. mdpi.comnih.gov |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated thiophenes, this involves several key considerations.
One major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. inovatus.es Research has demonstrated the successful application of Suzuki-Miyaura reactions in greener media, such as water or bio-based solvents like N-Hydroxyethylpyrrolidone (HEP). inovatus.esdigitellinc.comnih.gov In some cases, solvent-free conditions, particularly with microwave assistance, offer an even more sustainable option. acs.org
Improving atom economy is another core principle. Direct C-H activation reactions are inherently greener than traditional cross-couplings because they eliminate the need for organometallic reagents and the associated waste streams from their preparation. organic-chemistry.orgorganic-chemistry.org Furthermore, the development of recyclable palladium catalysts, for instance by immobilizing them on a solid support, contributes to a more cost-effective and sustainable process by minimizing metal contamination in the final product. nih.gov
Reactivity and Transformational Chemistry of 2 Bromo 3 3 Bromo 2 Thienyl 1 Propene
Cross-Coupling Reactions at Brominated Centers
The two bromine atoms in 2-Bromo-3-(3-bromo-2-thienyl)-1-propene are attached to different electronic environments, which can lead to selective reactivity in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl and vinyl halides in such reactions follows the order I > Br > Cl. wikipedia.org The specific reaction conditions, including the choice of catalyst, ligands, and base, can often be tuned to favor reaction at one site over the other.
Suzuki-Miyaura Coupling for Arylation and Alkylation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.orglibretexts.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govorganic-chemistry.org For a molecule like this compound, both the vinylic bromide and the thienyl bromide can potentially undergo Suzuki coupling.
Research on related brominated thiophenes, such as 2,5-dibromo-3-hexylthiophene (B54134) and 2,5-dibromo-3-methylthiophene, demonstrates the feasibility of Suzuki coupling at the C-Br bonds on the thiophene (B33073) ring. nih.govresearchgate.net In these cases, arylboronic acids are coupled to the thiophene core in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) or sodium carbonate. nih.govresearchgate.net It is expected that the 3-bromo-2-thienyl moiety of the title compound would react similarly.
The vinylic bromide at the 2-position of the propene chain is also a viable site for Suzuki coupling. The reaction of alkenyl halides with organoboron reagents is a well-established method for the synthesis of substituted alkenes, often proceeding with retention of the double bond's configuration. wikipedia.org The choice of catalyst and reaction conditions can influence the chemoselectivity between the two bromine sites.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Diphenyl-3-hexylthiophene | 78 | nih.gov |
| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Bis(4-methoxyphenyl)-3-methylthiophene | 65 | researchgate.net |
| 2-Bromopyridine | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | 2-(2-Thienyl)pyridine | High | unimib.it |
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organohalides with organotin reagents (organostannanes). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. libretexts.orgnrochemistry.com However, a significant drawback is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org
For this compound, both the thienyl and vinylic bromides can participate in Stille coupling. The relative reactivity of different organohalides in Stille coupling generally follows the trend I > OTf > Br >> Cl. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄. harvard.edu The rate of transmetalation from the organostannane to the palladium center depends on the organic group attached to tin, with alkynyl, alkenyl, and aryl groups transferring more readily than alkyl groups. wikipedia.org
While specific examples for the title compound are not available, studies on similar substrates, such as the coupling of aryl bromides with vinylstannanes or thienylstannanes with aryl halides, indicate that both C-Br bonds would be reactive under appropriate Stille conditions. The choice of organostannane and reaction parameters would be crucial for achieving selective coupling.
| Electrophile | Organostannane | Catalyst System | Product | Yield (%) | Reference |
| Aryl Iodide | N,N-diethyl-3-(tributylstannyl)benzamide | Pd₂(dba)₃, AsPh₃, CuI | Coupled amide product | 55 | harvard.edu |
| 2-Bromothiophene (B119243) | (Tributylstannyl)acetylene | Pd(PPh₃)₄ | 2-Ethynylthiophene | 85 | libretexts.org |
| Vinyl Triflates | Vinylstannanes | PdCl₂(dppf), LiCl, CuI | Dienes | ~70-90 | nrochemistry.com |
Negishi Coupling and Related Organometallic Reactions
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organohalides with organozinc reagents. organic-chemistry.orgwikipedia.org This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and higher yields compared to other coupling methods. nih.gov
In the context of this compound, both brominated centers are expected to be reactive. The thienyl bromide can undergo coupling with various organozinc reagents, a reaction that has been documented for other bromothiophenes. youtube.com Similarly, vinylic bromides are excellent substrates for Negishi coupling. Research on the coupling of (Z)-2-bromo-1-propenylboronate with organozincs demonstrates the utility of this reaction for creating trisubstituted alkenes with high stereoselectivity. organic-chemistry.org The preparation of the organozinc reagent is typically done in situ from an organolithium or Grignard reagent, followed by transmetalation with a zinc salt like ZnBr₂. youtube.com
| Electrophile | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂, CPhos | 2-Isopropylbenzonitrile | 92 | nih.gov |
| (Z)-2-Bromo-1-propenylpinacolboronate | Phenylzinc chloride | Pd(dppf)Cl₂ | (Z)-2-Phenyl-1-propenylpinacolboronate | 85 | organic-chemistry.org |
| 2-Bromopyridine | (4-Methylphenyl)zinc chloride | Pd(PPh₃)₄ | 2-(4-Methylphenyl)pyridine | ~73 | wikipedia.org |
Heck Coupling and Olefinic Transformations
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org
In this compound, the brominated centers can react with various alkenes. The 3-bromothiophene (B43185) moiety can serve as the aryl halide component. Studies have shown that 2- and 3-bromothiophenes undergo Heck coupling with alkenes like styrene (B11656) or acrylates to yield the corresponding substituted thiophenes. thieme-connect.de The vinylic bromide of the propene unit can also participate in Heck reactions, coupling with another alkene.
The reaction is typically carried out in the presence of a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and often a phosphine (B1218219) ligand. nih.govlibretexts.org The choice of reaction conditions can influence the yield and selectivity of the coupling. nih.gov
| Halide | Alkene | Catalyst System | Product | Yield (%) | Reference |
| 3-Bromothiophene | Hept-6-en-3-ol | Pd/Tetraphosphine, K₂CO₃ | Linear ketone | Moderate | thieme-connect.de |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂, THP-Imidazolium salt, K₂CO₃ | (E)-4-Acetylstilbene | 95 | nih.gov |
| Aryl Bromide | Vinyl Ether | Pd(OAc)₂, dppf, CO | 1-Aryl-3-alkoxy-2-propen-1-one | Good | nih.gov |
Reactions Involving the Alkene Functionality
Electrophilic Additions to the Propene Double Bond
The carbon-carbon double bond in the 1-propene unit of this compound is susceptible to electrophilic addition reactions. byjus.comdocbrown.info In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds.
A classic example is the addition of halogens like bromine (Br₂). The reaction of an alkene with bromine typically results in the formation of a vicinal dibromide. chemguide.co.uk In the case of the title compound, the addition of Br₂ across the double bond would yield 1,2,3-tribromo-2-bromo-3-(3-bromo-2-thienyl)propane. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion. docbrown.infochemguide.co.uk
Similarly, the addition of hydrogen halides (HX), such as HBr, would also occur. chemguide.co.uk According to Markovnikov's rule, the hydrogen atom of the hydrogen halide will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. byjus.comchemguide.co.uk Therefore, the addition of HBr to the 2-bromo-1-propene moiety would be expected to yield a product where the bromine adds to the C2 carbon and the hydrogen adds to the C1 carbon, forming a 1,2-dibromo-3-(3-bromo-2-thienyl)propane derivative. The stability of the intermediate carbocation dictates the regioselectivity of the addition. chemguide.co.uk
| Alkene | Reagent | Product | Regioselectivity | Reference |
| Propene | Br₂ | 1,2-Dibromopropane | N/A | chemguide.co.ukdocbrown.info |
| Propene | HBr | 2-Bromopropane | Markovnikov | byjus.comchemguide.co.uk |
| But-1-ene | HBr | 2-Bromobutane | Markovnikov | chemguide.co.uk |
Radical Reactions and Polymerization Initiation Potential
The presence of an allylic bromide in this compound suggests its potential to undergo radical reactions. Allylic halides can serve as precursors to resonance-stabilized allylic radicals upon homolytic cleavage of the carbon-bromine bond, often initiated by heat or light. This reactivity is a cornerstone for various synthetic transformations, including allylic substitutions and additions to alkenes.
While specific studies on the radical polymerization initiated by this compound are not extensively documented in the literature, its structural motifs are analogous to other known radical initiators. For instance, the allylic bromide could potentially initiate the polymerization of vinyl monomers. The process would involve the generation of an allylic radical from the title compound, which then adds to a monomer unit, creating a new radical species that propagates the polymer chain.
Furthermore, the vinylic bromide and the thienyl moiety introduce additional complexity and potential for control in polymerization processes. For example, atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that often utilizes alkyl halides as initiators in the presence of a transition metal catalyst. The reactivity of the C-Br bonds in this compound could be harnessed for such controlled polymerization methods, offering a pathway to polymers with well-defined architectures. Research has shown that Brønsted acids can effectively catalyze the cationic chain-growth polymerization of various 2-halogenated-3-substituted-thiophenes. guidechem.com The efficiency of this polymerization is dependent on the acid strength and the electron density of the 2-halothiophene monomer. guidechem.com For electron-poor monomers like 2-bromothiophene, a very strong acid such as trifluoromethanesulfonic acid is required. guidechem.com
Olefin Metathesis for Scaffold Derivatization
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of new carbon-carbon double bonds. The terminal alkene functionality in this compound makes it a suitable substrate for various olefin metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). These reactions are typically catalyzed by well-defined ruthenium or molybdenum complexes. nih.gov
Cross-metathesis with other olefins would allow for the introduction of a wide range of functional groups at the terminus of the propene chain, leading to a diverse library of derivatized scaffolds. The success of such transformations would depend on the relative reactivity of the terminal alkene and the potential for catalyst inhibition by the sulfur atom of the thiophene ring or the bromine substituents.
Ring-closing metathesis could be envisioned if the molecule were appropriately functionalized with another olefinic tether, enabling the construction of novel cyclic and polycyclic systems containing the thiophene unit. This strategy is widely employed in the synthesis of complex molecular architectures.
Furthermore, this compound could potentially act as a monomer in ring-opening metathesis polymerization (ROMP). While the monomer itself is acyclic, it could participate in acyclic diene metathesis (ADMET) polymerization, a step-growth polymerization process, to yield polymers with the thienyl-propane backbone. The functional group tolerance of modern olefin metathesis catalysts is a significant advantage, suggesting that the bromo-substituents would likely remain intact during the polymerization. nih.gov
| Metathesis Reaction Type | Potential Application with this compound | Catalyst Type |
| Cross-Metathesis (CM) | Functionalization of the propene terminus. | Ruthenium or Molybdenum based |
| Ring-Closing Metathesis (RCM) | Synthesis of cyclic thiophene derivatives (requires further functionalization). | Ruthenium or Molybdenum based |
| Acyclic Diene Metathesis (ADMET) | Polymer synthesis with a thienyl-propane backbone. | Ruthenium or Molybdenum based |
Reactivity of the Thiophene Ring System
Electrophilic Aromatic Substitution Patterns on 3-Bromothiophene
The thiophene ring in this compound is a 3-bromothiophene derivative. Thiophene itself is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. numberanalytics.com The directing effects of the substituents on the ring dictate the position of further substitution. In this case, the ring is substituted at the 2-position with a 2-bromo-1-propenyl group and at the 3-position with a bromine atom.
The bromine atom at the 3-position is a deactivating but ortho-, para-directing group. However, in five-membered heterocycles, the concept of ortho, meta, and para is less straightforward. For 3-bromothiophene, electrophilic substitution preferentially occurs at the 2- and 5-positions, which are the most activated positions of the thiophene ring. The 2-position is generally more reactive than the 5-position in 3-substituted thiophenes. The presence of the bulky 2-bromo-1-propenyl group at the 2-position would likely sterically hinder electrophilic attack at this position. Therefore, electrophilic substitution on the thiophene ring of the title compound is most likely to occur at the 5-position.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.comsemanticscholar.org For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield the 5-nitro derivative. Similarly, bromination with N-bromosuccinimide (NBS) would likely lead to the introduction of a bromine atom at the 5-position. The reactivity of the thiophene ring is higher than that of benzene, allowing for milder reaction conditions. numberanalytics.com
Oxidation Reactions of the Thiophene Sulfur Atom (e.g., to Thiophene 1,1-Dioxides)
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene-S-oxide) or a sulfone (thiophene-S,S-dioxide). researchtrends.net This transformation significantly alters the electronic properties and reactivity of the thiophene ring. Oxidation disrupts the aromaticity of the thiophene, and the resulting thiophene-1,1-dioxides behave as highly reactive dienes in Diels-Alder reactions. researchtrends.net
The oxidation of thiophenes can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net The oxidation of substituted thiophenes, including brominated thiophenes, has been reported to yield the corresponding S,S-dioxides. rsc.org The presence of electron-withdrawing groups, such as bromine, can make the oxidation more challenging, often requiring stronger oxidizing agents or harsher reaction conditions.
The oxidation of this compound to its corresponding thiophene-1,1-dioxide would generate a highly versatile intermediate. This intermediate could participate in cycloaddition reactions with a wide range of dienophiles, providing a pathway to complex, three-dimensional structures. The dienophilic reactivity of the vinyl group within the same molecule could also lead to interesting intramolecular transformations upon oxidation of the thiophene ring.
Chemoselective Transformations of Differentiated Halogen Atoms
Selective Reactivity of Vinyl Bromide vs. Aryl Bromide
A key feature of this compound is the presence of two distinct types of carbon-bromine bonds: a vinylic bromide and an aryl bromide (attached to the thiophene ring). This differentiation allows for chemoselective transformations, where one bromine atom can be reacted selectively in the presence of the other.
Generally, aryl halides and vinyl halides exhibit different reactivities in common cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The relative reactivity is influenced by factors like the nature of the catalyst, ligands, and reaction conditions. Typically, the C(sp2)-Br bond of an aryl bromide is less reactive than an alkyl bromide but can be more or less reactive than a vinyl bromide depending on the specific reaction.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial step. The relative rates of oxidative addition to aryl and vinyl bromides can be tuned by the choice of ligands and reaction conditions. For instance, it is often possible to selectively couple an aryl bromide in the presence of a vinyl bromide, or vice versa, by carefully selecting the catalytic system. This chemoselectivity is a powerful tool for the stepwise functionalization of dihalogenated compounds.
Sequential Functionalization Strategies
The unique molecular architecture of this compound, featuring two distinct carbon-bromine bonds—one at the vinylic position of the propene chain and the other on the thiophene ring—presents a versatile platform for sequential functionalization. This differential reactivity allows for the selective modification of one site over the other through carefully chosen catalytic systems, primarily palladium-catalyzed cross-coupling reactions. The ability to introduce different substituents in a stepwise manner opens up avenues for the synthesis of complex, highly functionalized thienyl-based compounds.
The general principle guiding these sequential reactions is the difference in reactivity between the aryl bromide and the vinyl bromide. Typically, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl. nih.gov When two bromine atoms are present in different chemical environments, as in the target molecule, the reaction selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For polyhalogenated thiophenes, oxidative addition of palladium generally occurs preferentially at the α-position (C2 or C5) of the thiophene ring. nih.gov However, the electronic nature of the propenyl substituent and the specific cross-coupling reaction can influence this selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Sequential functionalization of this compound can be strategically planned using a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. The disparate electronic environments of the vinylic and aromatic C-Br bonds allow for chemoselective transformations.
One plausible strategy involves the initial selective coupling at the more reactive C-Br bond, followed by the functionalization of the remaining C-Br bond. The reactivity of aryl and vinyl halides in palladium-catalyzed reactions can be modulated. For instance, in some systems, aryl bromides can be more reactive than vinyl bromides, particularly when using specific phosphine ligands. nih.gov Conversely, conditions can be optimized to favor the reaction of the vinyl bromide.
Illustrative Sequential Functionalization Pathway:
A hypothetical, yet chemically sound, sequential functionalization is outlined below, demonstrating the potential for diversification of the this compound scaffold. This sequence could commence with a Sonogashira coupling, followed by a Suzuki coupling.
Step 1: Selective Sonogashira Coupling
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be employed for the initial functionalization. nih.gov By carefully selecting the reaction conditions, such as the palladium catalyst, copper(I) co-catalyst, and base, it is often possible to achieve selective coupling at the more reactive bromine site. In many instances, the aryl bromide on the thiophene ring would be expected to react preferentially.
| Reaction Step | Reactants | Catalyst/Reagents | Product |
| Step 1: Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 3-(3-(Phenylethynyl)-2-thienyl)-2-bromo-1-propene |
| Step 2: Suzuki Coupling | Product from Step 1, Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 3-(3-(Phenylethynyl)-2-thienyl)-2-(4-methoxyphenyl)-1-propene |
Step 2: Subsequent Suzuki Coupling
Following the initial Sonogashira coupling, the remaining bromine atom can be targeted in a subsequent cross-coupling reaction. The Suzuki reaction, which couples an organoboron compound with an organic halide, is a robust choice for this second transformation. researchgate.net The product from the first step, now containing a single C-Br bond, can be reacted with an arylboronic acid to introduce a second distinct functional group.
This sequential approach allows for the controlled and predictable synthesis of complex molecules from a readily available starting material. The order of the reactions (Sonogashira then Suzuki, or vice versa) and the choice of coupling partners can be varied to generate a diverse library of substituted thienyl-propene derivatives.
Intramolecular Cyclization Strategies
An alternative transformation pathway for this compound involves intramolecular cyclization. The proximity of the reactive sites on the molecule can facilitate ring-closing reactions under appropriate conditions, leading to the formation of fused heterocyclic systems such as thieno[2,3-b]thiophenes.
For instance, treatment with a strong base could potentially induce an intramolecular reaction. One possible mechanism would involve the formation of an organolithium species at one of the bromine positions, followed by nucleophilic attack at the other carbon-bromine bond. The specific product formed would depend on which bromine atom is involved in the initial metal-halogen exchange and the regioselectivity of the subsequent cyclization.
| Reaction Type | Reagents | Potential Product |
| Intramolecular Cyclization | Strong Base (e.g., n-BuLi) | Substituted Thieno[2,3-b]thiophene |
The exploration of these sequential and intramolecular reactions highlights the utility of this compound as a versatile building block in organic synthesis for the creation of novel and complex molecular architectures.
Advanced Functionalization Strategies and Utilization As a Synthetic Building Block
Incorporation into Oligomeric and Polymeric Architectures
The presence of both a polymerizable alkene and a bromine atom suitable for cross-coupling reactions makes 2-bromo-3-(3-bromo-2-thienyl)-1-propene a valuable monomer for creating advanced polymeric materials.
The 2-bromo-3-substituted thiophene (B33073) framework is a key precursor for the synthesis of regioregular, head-to-tail (HT) polythiophenes, which are crucial materials in organic electronics. A prominent method for achieving this is Grignard Metathesis (GRIM) polymerization. This technique can be applied to monomers structurally related to this compound.
The process typically involves a deprotonative metalation of the 2-bromo-3-substituted thiophene using a magnesium-based reagent like (2,2,6,6-tetramethylpiperidinyl)magnesium chloride lithium chloride complex (TMPMgCl·LiCl). rsc.org This step selectively forms a thienyl Grignard reagent at the 5-position of the thiophene ring. Subsequent treatment with a nickel-based catalyst, such as Ni(dppp)Cl2 or [CpNiCl(SIPr)], initiates the polymerization, leading to the formation of a high molecular weight, regioregular polymer. rsc.org The regioregularity is critical as it enhances π-stacking and charge carrier mobility in the resulting polymer films. rsc.org For instance, the polymerization of 2-bromo-3-hexylthiophene (B1249596) using this method yielded a polymer with 98% head-to-tail regioregularity. rsc.org
Table 1: Representative Conditions for GRIM Polymerization of 2-Bromo-3-substituted Thiophenes
| Parameter | Condition | Source |
|---|---|---|
| Monomer | 2-bromo-3-alkylthiophene | rsc.org |
| Metathesis Reagent | TMPMgCl·LiCl | rsc.org |
| Catalyst | [CpNiCl(SIPr)] or Ni(PPh3)Cl2 | rsc.org |
| Solvent | Tetrahydrofuran (THF) | rsc.org |
| Temperature | Room Temperature | rsc.org |
| Regioregularity | >98% Head-to-Tail | rsc.org |
This table illustrates a general procedure for the GRIM polymerization of monomers similar in structure to this compound.
The vinyl group in this compound allows it to act as a monomer in controlled polymerization processes like Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for synthesizing polymers with predetermined molecular weights, narrow polydispersity, and well-defined architectures. cmu.edu The technique is known for its tolerance to a wide variety of functional groups in monomers, including halogens and heterocycles. cmu.educmu.edu
In a typical ATRP setup, an initiator (an alkyl halide) reacts with a transition-metal complex (e.g., CuBr complexed with a ligand like bipyridine or PMDETA) to generate a radical that initiates polymerization. cmu.edursc.org The polymerization of this compound via ATRP would proceed through the 1-propene group, leaving the bromo-substituents on the thiophene ring intact for potential post-polymerization modification. This approach enables the creation of well-defined homopolymers or block copolymers where the thiophene units are pendant to the main polymer chain. figshare.comresearchgate.net
Synthesis of Complex Heterocyclic Systems
The multiple reactive sites on this compound make it an ideal starting material for constructing elaborate heterocyclic frameworks through various synthetic methodologies.
Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be employed to build complex systems from this precursor. For example, the bromine atoms can be converted into other functional groups that facilitate intramolecular cyclizations. univ.kiev.ua
Furthermore, Ring-Closing Metathesis (RCM) is a powerful strategy for synthesizing unsaturated rings. wikipedia.org While this compound is not a diene itself, it can be readily elaborated into a diene substrate suitable for RCM. For instance, the bromine at the 3-position of the thiophene ring could be replaced with another vinyl-containing group via a cross-coupling reaction. The resulting thienyl-diene could then undergo an intramolecular RCM reaction, typically catalyzed by a ruthenium-based complex like a Grubbs catalyst, to form a new fused or bridged ring system. nih.govutc.edu This methodology has been successfully used to prepare thienyl-containing macrolactones from acyclic diene precursors. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. tandfonline.comnih.gov The structural features of this compound make it a suitable candidate for designing novel MCRs. The alkene can participate in cycloadditions or Michael additions, while the two different bromo-positions offer sites for sequential or simultaneous cross-coupling reactions. researchgate.net
Cascade reactions, involving two or more sequential transformations where the subsequent reaction results from the functionality generated in the previous step, can also be initiated from this molecule. For instance, a reaction sequence could begin with a Heck coupling at the vinyl bromide, followed by an intramolecular cyclization involving the thienyl bromide to construct polycyclic heterocyclic systems in a highly efficient manner. Such strategies are invaluable for rapidly building molecular complexity from simple, versatile building blocks. dovepress.comyoutube.com
Derivatization for Organic Electronic Applications
Thiophene-based materials are cornerstones of organic electronics, finding use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.orgresearchgate.net The performance of these materials is highly dependent on their molecular structure, particularly the nature of the substituents on the thiophene core. tdl.org The derivatization of this compound allows for the precise tuning of its electronic properties.
The two bromine atoms serve as versatile handles for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. By attaching electron-donating groups (like alkyl or alkoxy chains) or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule can be systematically adjusted. tdl.org For example, attaching different octylthiophene substituents to a tdl.orgbenzothieno[3,2-b] tdl.orgbenzothiophene (BTBT) core has been shown to significantly influence the material's optoelectronic properties and charge carrier mobility in OFETs. mdpi.com The propene group can also be modified, for instance, through hydroboration-oxidation to introduce a hydroxyl group, or via Heck coupling to extend the conjugation. These modifications influence the material's solubility, solid-state packing, and ultimately, its performance in electronic devices. researchgate.netrsc.org
Table 2: Impact of Regioisomeric Thiophene Substitution on OFET Performance
| Compound | Substituent Position | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Source |
|---|---|---|---|---|
| 1 | 3-octylthiophene | 0.04 | > 10⁶ | mdpi.com |
| 2 | 4-octylthiophene | 0.001 | > 10⁵ | mdpi.com |
| 3 | 5-octylthiophene | 1.1 | > 10⁷ | mdpi.com |
Based on data for 2,7-bis(octylthienyl)BTBT derivatives, this table illustrates how the position of an alkyl substituent on a pendant thiophene ring can dramatically alter the charge transport properties of the final material. This highlights the importance of precise derivatization strategies for molecules like this compound. mdpi.com
Precursor for Organic Semiconductors and Optoelectronic Materials
The unique molecular architecture of this compound, featuring both a polymerizable bromothiophene unit and a reactive bromopropene side chain, designates it as a promising precursor for the synthesis of advanced organic semiconductors. Thiophene-based polymers are foundational materials in optoelectronics, valued for their charge transport capabilities and tunable electronic properties. nobelprize.orgsigmaaldrich.com The incorporation of bromine atoms on the thiophene ring is a common strategy for enabling polymerization through various cross-coupling reactions. mdpi.com
The primary route to forming a conductive polymer from this monomer would involve the polymerization of the 3-bromo-2-thienyl core. This process is analogous to the well-established synthesis of poly(3-alkylthiophene)s (P3ATs), which are known for their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The polymerization of such bromo-thiophenes can be achieved through methods like Grignard metathesis (GRIM) polymerization or direct heteroarylation polymerization (DHAP), yielding regioregular polymers with desirable electronic properties. mdpi.com
The resulting polymer would feature a polythiophene backbone, which serves as the π-conjugated system for charge transport, and a pendant 2-bromo-1-propene group. This side chain offers a site for post-polymerization functionalization, allowing for the fine-tuning of the semiconductor's properties, such as solubility, morphology, and energy levels. The optoelectronic characteristics of polymers derived from substituted thiophenes, such as their optical bandgap and charge carrier mobility, are highly dependent on their chemical structure and molecular weight. tue.nleie.gr For instance, donor-acceptor copolymers incorporating thiophene units have demonstrated the ability to achieve lower bandgaps and exhibit red-shifted light emission, which is advantageous for applications in red-light-emitting diodes and as biological markers. mdpi.com
Below is a table illustrating the typical optoelectronic properties of related thiophene-based polymers, which can serve as a benchmark for materials potentially synthesized from this compound.
| Polymer Type | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Application Area |
| Poly(3-hexylthiophene) (P3HT) | ~1.9-2.1 | 10⁻⁴ - 10⁻² | OPVs, OFETs |
| Thieno[3,2-b]thiophene Polymers | ~2.18 | >10⁻² | OFETs, OPVs |
| Diketopyrrolopyrrole-Thiophene Copolymers | ~1.5-1.8 | 10⁻³ - 1 | OFETs, OPVs |
| Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Copolymers | ~1.9 | Not specified | OLEDs, OPVs |
This table presents representative data for analogous polymer systems to illustrate the potential characteristics of polymers derived from the title compound.
Design of π-Conjugated Frameworks
The bifunctional nature of this compound, with two distinct bromine sites, makes it a versatile building block for the design of complex π-conjugated frameworks. These frameworks are of significant interest for applications ranging from molecular electronics to sensing and catalysis. The two bromine atoms, one on the aromatic thiophene ring and one on the vinylic position of the propene chain, can be selectively addressed using different cross-coupling reaction conditions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for constructing C-C bonds and extending π-conjugation. nih.gov The bromine atom on the 3-position of the thiophene ring can readily participate in these reactions to connect with other aromatic or unsaturated moieties. This allows for the systematic construction of well-defined oligomers and polymers with tailored electronic and optical properties. For example, by coupling with a suitable donor or acceptor molecule, it is possible to create donor-acceptor (D-A) structures. mdpi.com This design strategy is crucial for tuning the energy levels (HOMO/LUMO) and reducing the bandgap of the resulting material, which is a key requirement for efficient organic solar cells and other optoelectronic devices. mdpi.com
Simultaneously, the 2-bromo-1-propene side chain introduces another dimension of functionalization. The vinylic bromide can also undergo palladium-catalyzed cross-coupling reactions, potentially with different selectivity compared to the aryl bromide. semanticscholar.orgrsc.org This allows for the creation of branched or cross-linked π-conjugated systems. Furthermore, the double bond within the propene unit can be a site for other transformations, such as cycloaddition reactions, which could lead to the formation of novel polycyclic aromatic structures. The ability to sequentially or orthogonally functionalize the two different bromo-positions is a key advantage in the rational design of complex molecular architectures.
The table below outlines some of the key cross-coupling reactions that could be employed to functionalize this compound for the synthesis of π-conjugated frameworks.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu, Base | C(sp²)-C(sp) |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C(sp²)-N |
This table summarizes common cross-coupling reactions applicable to the functionalization of the title compound.
Theoretical and Computational Investigations of the Chemical Compound
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.
The geometry of 2-Bromo-3-(3-bromo-2-thienyl)-1-propene can be optimized using methods like Density Functional Theory (DFT). These calculations help in identifying the most stable conformer by exploring the potential energy surface of the molecule. For structurally related compounds, such as thienyl chalcone (B49325) derivatives, DFT calculations with basis sets like B3LYP/6-311G(d,p) have been effectively used to determine molecular conformational preferences. researchgate.net The conformational analysis would involve the rotation around the single bonds, particularly the C-C bond connecting the propyl chain to the thienyl ring, to locate the global minimum on the potential energy surface.
Illustrative Geometrical Parameters: While experimental data for the title compound is not readily available, theoretical calculations for similar structures, like (2E)-1-(3-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one, reveal key bond lengths and angles. researchgate.net Based on these related structures, a hypothetical set of optimized geometrical parameters for this compound is presented below.
| Parameter | Predicted Value |
| C=C (propene) | ~1.34 Å |
| C-Br (propene) | ~1.88 Å |
| C-C (thienyl-propene) | ~1.50 Å |
| C-Br (thienyl) | ~1.87 Å |
| C-S (thienyl) | ~1.72 Å |
| ∠C-C=C | ~122° |
| ∠Br-C=C | ~121° |
| Dihedral Angle (Thienyl-Propene) | Variable, dependent on conformer |
The electronic properties of this compound are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. For related thienyl chalcone derivatives, the HOMO-LUMO gap has been calculated to be around 3.42 eV, indicating semiconductor behavior. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the electronegative bromine atoms and the sulfur atom in the thiophene (B33073) ring are expected to be regions of negative potential, while the hydrogen atoms would represent areas of positive potential.
Hypothetical Electronic Properties:
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound.
By mapping the potential energy surface (PES), chemists can identify the most likely pathways for a reaction. For instance, in the bromination of alkenes, computational studies have explored different mechanisms, such as perpendicular and sidewise attacks of bromine on the double bond. nih.gov For a complex molecule like this compound, PES mapping could elucidate the mechanisms of addition reactions to the double bond or substitution reactions on the thiophene ring. These studies can reveal the formation of intermediates, such as bromonium ions, and their subsequent transformations. nih.gov
The identification and characterization of transition states are crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry and energy of these high-energy structures. For example, studies on the bromination of ethene have calculated the activation energies for different reaction pathways, indicating which are more favorable. nih.gov Similar calculations for this compound would allow for the prediction of reaction rates and the influence of substituents on the reactivity.
Illustrative Reaction Data (Hypothetical Electrophilic Addition of HBr):
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Molecule + HBr) | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Carbocation Intermediate | +5 |
| 4 | Transition State 2 | +7 |
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic absorption spectra (UV-Vis). researchgate.net For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and the corresponding electronic transitions, likely involving π-π* transitions within the conjugated system of the thiophene ring and the double bond.
Furthermore, calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. By analyzing the potential energy distribution, specific vibrational modes can be assigned to particular bonds or functional groups within the molecule. researchgate.net
Vibrational Frequencies (FT-IR, Raman) Calculations
The vibrational spectra of a molecule, observed through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are determined by its molecular structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies with a high degree of accuracy. nih.govcardiff.ac.uk By employing methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.
For thiophene and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C-C stretching within the thiophene ring, and C-S stretching. iosrjournals.org The introduction of substituents, such as the bromo and 1-propenyl groups in "this compound," will influence these frequencies. For instance, the C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum.
A hypothetical calculated vibrational frequency table for "this compound" would resemble the following, with assignments based on the potential energy distribution (PED) of the vibrational modes.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretching (vinyl) | 3100-3000 |
| C-H stretching (thienyl) | 3150-3100 |
| C=C stretching (vinyl) | 1650-1600 |
| C=C stretching (thienyl) | 1550-1400 |
| C-C stretching (thienyl) | 1400-1300 |
| C-S stretching (thienyl) | 850-600 |
| C-Br stretching | 700-500 |
Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These predictions are valuable for assigning signals in experimental spectra and for confirming the proposed structure of a compound.
For "this compound," the ¹H NMR spectrum would show signals corresponding to the vinylic protons and the proton on the thiophene ring. The chemical shifts of these protons are influenced by the electronic environment, including the deshielding effects of the bromine atoms and the aromatic thiophene ring. msu.eduucl.ac.uk Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, with the carbons attached to bromine atoms showing characteristic shifts. msu.edu
While specific NMR chemical shift predictions for "this compound" are not available, we can estimate the expected ranges based on data for similar structures. For example, in substituted thiophenes, the chemical shifts of the ring protons are well-documented. researchgate.net The presence of a bromine atom generally leads to a downfield shift of the adjacent protons and carbons. ucl.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinylic Protons | 5.0 - 6.5 | 110 - 140 |
| Thienyl Proton | 6.5 - 7.5 | 120 - 135 |
| Carbon attached to Bromine (Thienyl) | - | 110 - 125 |
| Carbon attached to Bromine (Vinyl) | - | 115 - 130 |
Note: This table presents estimated chemical shift ranges based on general principles and data for related compounds, not on specific calculations for the target molecule.
Intermolecular Interactions and Self-Assembly Prediction
The study of intermolecular interactions is crucial for understanding the macroscopic properties of a compound, such as its physical state, solubility, and crystal packing. Computational methods can predict how molecules of "this compound" might interact with each other and with other surfaces.
Adsorption Behavior and Surface Interactions
The adsorption of organic molecules on surfaces is a key process in various applications, including catalysis and sensor technology. The interaction of thiophene and its derivatives with different surfaces has been a subject of theoretical and experimental studies. Density Functional Theory (DFT) calculations have been employed to investigate the adsorption of thiophene on metal surfaces, revealing that the nature of the interaction depends on the metal and the adsorption site. aps.org
For "this compound," the presence of the thiophene ring and the bromine atoms would dictate its adsorption behavior. The sulfur atom in the thiophene ring can act as a Lewis base, interacting with acidic sites on a surface. The π-system of the thiophene ring and the double bond can also engage in van der Waals interactions with the surface. nih.gov Studies on the adsorption of thiophene derivatives on titania anatase surfaces have shown that both electronic and steric effects influence the adsorption energies. psu.eduresearchgate.net It is plausible that "this compound" would exhibit complex adsorption behavior due to the interplay of these different interaction modes.
Crystal Structure Prediction and Analysis (if applicable to derivatives)
While the crystal structure of "this compound" itself has not been reported, the analysis of crystal structures of related bromo-thienyl derivatives can provide insights into the likely intermolecular interactions that govern its solid-state packing. X-ray crystallography studies on compounds containing the 3-bromo-2-thienyl moiety reveal the importance of various non-covalent interactions in stabilizing the crystal lattice. nih.gov
Analytical Research Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic Characterization Techniques (beyond basic identification data)
Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of novel compounds. Beyond simple identification, advanced spectroscopic methods provide detailed insights into the electronic environment, connectivity of atoms, and functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For a molecule with the complexity of 2-Bromo-3-(3-bromo-2-thienyl)-1-propene, advanced NMR techniques are essential to unambiguously assign the signals of the hydrogen (¹H) and carbon (¹³C) nuclei.
For this compound, one would expect a more complex ¹H NMR spectrum. The protons of the propene group would exhibit distinct signals, likely in the vinylic region (around 5-6 ppm), and their coupling patterns would reveal their spatial relationships. The protons on the thiophene (B33073) ring would also be influenced by the substituent, leading to specific chemical shifts and coupling constants.
Table 1: Representative ¹H NMR Data for 2,3-dibromothiophene
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 6.907 | Doublet | 5.83 |
| H-5 | 7.248 | Doublet | 5.83 |
Data is for 2,3-dibromothiophene in CDCl₃ and is used here for illustrative purposes. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Product Identification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds and for studying reaction mechanisms by identifying intermediates and byproducts.
For this compound, HRMS would be used to confirm its molecular formula, C₇H₆Br₂S. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=C stretching of the alkene group (typically around 1640-1680 cm⁻¹), C-H stretching of the alkene and the thiophene ring (around 3000-3100 cm⁻¹), and C-S stretching of the thiophene ring. iosrjournals.orgresearchgate.netresearchgate.net The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the presence of the C=C and C-S bonds.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene C-H Stretch | 3100 - 3000 |
| C=C Stretch (Alkene) | 1680 - 1640 |
| C=C Stretch (Thiophene) | ~1500 - 1400 |
| C-Br Stretch | 700 - 500 |
These are general ranges and the exact positions would be specific to the molecule.
UV-Vis Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is related to the extent of conjugation in the molecule.
Chromatographic Techniques for Separation and Purification in Research Scale
Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying the components of a mixture. For a research-scale synthesis of this compound, HPLC would be the primary method for assessing the purity of the final product and for isolating it from any unreacted starting materials or byproducts.
A reverse-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. sielc.comjk-sci.comgoogle.com The separation would be based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the column and the mobile phase composition, a high degree of separation can be achieved. The retention time of the compound would be a characteristic parameter under a specific set of HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound" and related substances, GC-MS is indispensable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components into ions and sorts them based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
For halogenated compounds like "this compound," mass spectrometry is particularly effective due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio). This results in distinctive M, M+2, and M+4 peaks in the mass spectrum for dibrominated molecules, facilitating their unambiguous identification in complex matrices. researchgate.net
Different ionization techniques can be employed to enhance sensitivity and selectivity. While standard Electron Ionization (EI) is widely used, alternative methods like Atmospheric Pressure Chemical Ionization (APCI) can offer increased sensitivity for certain brominated compounds. chromatographyonline.com For trace analysis of halogenated organics, Electron Capture Negative Ionization (ECNI) is a highly sensitive technique that can be utilized. nih.gov The selection of the ionization source and optimization of GC parameters are crucial for achieving reliable and accurate results in the analysis of brominated thiophene derivatives. nih.gov
Below is an interactive table summarizing typical parameters that could be employed in a GC-MS analysis of brominated thienyl compounds.
| Parameter | Value / Description | Purpose |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of analytes. |
| Injector Type | Split/Splitless or On-Column | On-column injection can minimize thermal degradation of sensitive compounds. researchgate.net |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Separates compounds based on their boiling points and column affinity. |
| MS Ion Source | Electron Ionization (EI), ECNI, APCI | Fragmentation and ionization of the analyte. |
| Ion Source Temp. | 230-250 °C | Optimized to balance ionization efficiency and thermal degradation. |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full spectra; SIM mode increases sensitivity for target analytes by monitoring specific ions (e.g., m/z 79, 81). researchgate.net |
X-ray Diffraction for Solid-State Structure Determination of Derivatives
X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For derivatives of "this compound," this technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. Such detailed structural information is crucial for understanding structure-property relationships, reaction mechanisms, and intermolecular interactions in the solid state.
The process involves growing a suitable single crystal of the derivative compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. chemrxiv.orgnih.gov This analysis can reveal key structural features, such as the planarity of the thiophene ring, the conformation of the propene chain, and the spatial orientation of the bromine substituents. nih.gov
Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the lattice. This can uncover significant intermolecular interactions, such as π-π stacking between thiophene rings or halogen bonding involving the bromine atoms, which influence the material's bulk properties. researchgate.net The crystallographic data obtained is typically deposited in crystallographic databases, providing a permanent and verifiable record of the compound's structure. rsc.org
The following table presents hypothetical crystallographic data for a derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal lattice. semanticscholar.org |
| Unit Cell a (Å) | 10.54 | Length of one edge of the unit cell. |
| Unit Cell b (Å) | 8.76 | Length of one edge of the unit cell. |
| Unit Cell c (Å) | 14.21 | Length of one edge of the unit cell. |
| Angle β (°) | 98.5 | Angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) | 1295.6 | Volume of the unit cell. |
| C-Br Bond Length (Å) | 1.88 - 1.91 | Provides precise measurement of bond lengths, confirming covalent bonding. |
| C=C Bond Length (Å) | 1.33 - 1.35 | Confirms the presence and location of double bonds. |
| Thiophene Ring Dihedral Angle (°) | < 5.0 | Indicates the degree of planarity of the heterocyclic ring. |
Electrochemical Methods for Redox Properties (relevant for organic electronics)
Electrochemical methods are essential for characterizing the redox properties of compounds intended for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org For "this compound" and its derivatives, techniques like cyclic voltammetry (CV) are employed to determine key electronic parameters, including oxidation and reduction potentials. electrochemsci.org
Cyclic voltammetry involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. researchgate.net The potential at which the compound is oxidized corresponds to the removal of an electron, while the reduction potential corresponds to the addition of an electron. These redox events provide direct insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unito.it The first oxidation potential is related to the HOMO energy level, and the first reduction potential is related to the LUMO energy level. unito.itresearchgate.net
These energy levels are critical for designing functional electronic devices. For instance, in an OPV, the HOMO and LUMO levels of donor and acceptor materials must be appropriately aligned to ensure efficient charge separation. Thiophene-based materials are widely studied for these applications due to their tunable electronic properties and stability. nih.govmdpi.com The presence of bromine atoms can further modify these properties through inductive effects, influencing the orbital energies and the electrochemical stability of the molecule. electrochemsci.org By studying the electrochemical behavior, researchers can assess the suitability of "this compound" as a monomer or building block for semiconducting polymers. winona.edu
The table below shows how data from cyclic voltammetry can be used to estimate fundamental electronic properties.
| Measured Parameter | Symbol | Example Value (V vs. Fc/Fc⁺) | Calculated Property | Formula | Example Value (eV) |
| Onset Oxidation Potential | Eox | 0.95 | HOMO Energy | EHOMO = -e(Eox + 4.8) | -5.75 |
| Onset Reduction Potential | Ered | -1.85 | LUMO Energy | ELUMO = -e(Ered + 4.8) | -2.95 |
| N/A | N/A | N/A | Electrochemical Band Gap | Eg = ELUMO - EHOMO | 2.80 |
Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a common internal standard. The formula assumes the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level.
Future Research Directions and Emerging Opportunities for 2 Bromo 3 3 Bromo 2 Thienyl 1 Propene
Development of Novel Catalytic Transformations
The presence of two distinct C-Br bonds in 2-Bromo-3-(3-bromo-2-thienyl)-1-propene makes it an ideal substrate for the development of novel catalytic transformations, with a focus on sustainability and efficiency.
Sustainable and Earth-Abundant Metal Catalysis
The reliance on precious metal catalysts such as palladium has been a cornerstone of cross-coupling reactions. However, the high cost and low natural abundance of these metals are driving a shift towards more sustainable alternatives. Earth-abundant first-row transition metals like iron, cobalt, and nickel are emerging as powerful catalysts for a variety of organic transformations, including cross-coupling reactions. nih.govscilit.com Future research on this compound could focus on leveraging these earth-abundant metals to achieve selective C-C and C-heteroatom bond formations.
The differential reactivity of the vinyl and aryl bromide moieties could be exploited to achieve chemoselective cross-coupling reactions. For instance, nickel-based catalysts have shown promise in the cross-coupling of aryl halides, while iron-based systems have been effective for both aryl and vinyl halides. scilit.com A systematic study of different earth-abundant metal catalysts, ligands, and reaction conditions could lead to protocols for selectively functionalizing either the vinyl bromide or the bromo-thiophene group.
| Catalyst System | Potential Transformation | Rationale |
| Fe-based | Cross-coupling with Grignard reagents | Known to be effective for both aryl and vinyl halides. scilit.com |
| Ni-based | Selective arylation/vinylation | Different ligand systems can tune the selectivity towards either the vinyl or aryl bromide. |
| Co-based | C-H functionalization of the thiophene (B33073) ring | Cobalt catalysts are known to mediate C-H activation/functionalization reactions. |
Photocatalytic and Electrocatalytic Approaches
Photocatalytic and electrocatalytic methods offer green and sustainable alternatives to traditional cross-coupling reactions, often proceeding under mild conditions without the need for strong bases or high temperatures. These methods rely on the generation of radical intermediates, which can participate in a variety of bond-forming reactions.
For this compound, photoredox catalysis could be employed to selectively activate one of the C-Br bonds. The vinyl bromide, being generally more reactive towards radical addition, could be targeted for functionalization under photocatalytic conditions. Similarly, electrochemistry provides a powerful tool for controlled reduction or oxidation, which could be used to generate reactive intermediates from the bromo-substituents. The electropolymerization of thiophene derivatives is a well-established technique that could be adapted to create conductive polymers from this monomer. nih.gov
| Method | Potential Transformation | Advantages |
| Photocatalysis | Selective functionalization of the vinyl bromide | Mild reaction conditions, high functional group tolerance. |
| Electrocatalysis | Polymerization or selective functionalization | Avoids the use of chemical oxidants/reductants, precise control over reaction potential. |
Exploration in Advanced Materials Synthesis
The unique electronic and structural features of the thiophene ring make it a valuable building block for advanced materials. The presence of two reactive bromine atoms in this compound allows for its incorporation into polymeric structures and the synthesis of novel functional materials.
Non-linear Optical Materials
Organic materials with high non-linear optical (NLO) activity are of great interest for applications in optoelectronics and photonics. nih.gov Thiophene-containing chromophores have been shown to exhibit significant second- and third-order NLO properties. bohrium.comacs.org The extended π-conjugation of the thiophene ring, coupled with the potential for introducing donor and acceptor groups, makes this compound a promising precursor for NLO materials.
Future research could involve the synthesis of push-pull systems by selectively functionalizing the bromo-substituents with electron-donating and electron-withdrawing groups. The resulting molecules could be evaluated for their hyperpolarizability and other NLO properties. The relationship between the molecular structure and the NLO response could be systematically investigated to design materials with optimized performance. nih.govbohrium.com
Smart Materials with Tunable Properties
Smart materials, or stimuli-responsive materials, are capable of changing their properties in response to external stimuli such as light, temperature, pH, or an electric field. rsc.orgnih.govmdpi.comyoutube.com Thiophene-based polymers are known to exhibit electrochromic and solvatochromic properties, making them suitable for applications in sensors, displays, and smart windows. researchgate.netresearchgate.netbohrium.com
The polymerization of this compound, either through chemical or electrochemical methods, could lead to the formation of novel smart polymers. The resulting polymers would possess a unique structure with pendant vinyl groups, which could be further functionalized to tune the material's properties. For example, the incorporation of stimuli-responsive side chains could lead to materials that change their color or conductivity in response to specific triggers.
| Material Type | Potential Application | Tunable Property |
| Electrochromic Polymer | Smart windows, displays | Color change with applied voltage |
| Chemiresistive Sensor | Chemical sensing | Change in conductivity upon exposure to analytes |
| Stimuli-responsive Hydrogel | Drug delivery, tissue engineering | Swelling/shrinking in response to pH or temperature |
Chemo- and Regioselective Modulations of Reactivity
A key challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its two distinct C-Br bonds. The development of chemo- and regioselective catalytic systems would allow for the synthesis of a wide range of novel compounds with precise control over their molecular architecture.
The reactivity of aryl and vinyl halides in cross-coupling reactions can be influenced by a variety of factors, including the choice of catalyst, ligand, base, and solvent. researchgate.netnih.gov For instance, palladium-catalyzed Suzuki cross-coupling reactions of 2,3-dibromothiophene have been shown to proceed with high regioselectivity at the 2-position. researchgate.net This inherent selectivity of the thiophene ring, combined with the differential reactivity of the vinyl bromide, could be exploited to achieve stepwise functionalization.
Future research in this area could involve a detailed investigation of various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira, to map out the reactivity and selectivity of each C-Br bond under different catalytic conditions. This would not only provide a toolbox for the synthesis of complex molecules but also contribute to a deeper understanding of the factors that govern selectivity in cross-coupling reactions of polyhalogenated substrates.
| Reaction Type | Potential for Selectivity | Key Factors to Investigate |
| Suzuki Coupling | High regioselectivity on the thiophene ring | Catalyst/ligand combination, base, solvent |
| Stille Coupling | Potential for selective vinyl bromide activation | Nature of the organotin reagent, additives |
| Sonogashira Coupling | Stepwise functionalization of both C-Br bonds | Copper co-catalyst, temperature, reaction time |
Computational Design and Predictive Modeling for Directed Synthesis
The advancement of computational chemistry and sophisticated modeling algorithms presents a significant opportunity to rationalize and expedite the synthesis of complex molecules like this compound. By leveraging in silico techniques, researchers can move beyond traditional trial-and-error methodologies towards a more directed and efficient approach to chemical synthesis. acs.orgijpsjournal.comtechscience.com
Predictive modeling can be employed to forecast the outcomes of potential synthetic routes, thereby minimizing resource expenditure and waste. These computational tools can simulate various reaction conditions and catalyst systems to identify the most promising pathways for achieving high yields and purity of the target compound.
Quantum chemical calculations are a cornerstone of modern computational chemistry, enabling the detailed exploration of reaction mechanisms at the molecular level. nih.gov For a molecule such as this compound, these calculations can elucidate the electronic structure and reactivity of starting materials and intermediates. Methods like Density Functional Theory (DFT) can be utilized to determine frontier molecular orbital energies (HOMO-LUMO gaps), which provide insights into the kinetic stability and reactivity of the molecule. tandfonline.comresearchgate.net
By mapping the potential energy surface of a proposed reaction, computational chemists can identify transition states and calculate activation energies, thereby predicting the feasibility and rate of a particular synthetic step. nih.gov This information is invaluable for selecting optimal reaction conditions and for designing novel catalysts that can lower the activation barriers of key transformations.
Table 1: Hypothetical Quantum Chemical Parameters for Intermediates in the Synthesis of this compound
| Intermediate | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |
| 3-bromo-2-lithiothiophene | -5.8 | -1.2 | 4.6 | High |
| 2-bromo-1-(3-bromothiophen-2-yl) | -6.2 | -1.8 | 4.4 | Moderate |
| 2-bromo-3-(3-bromo-2-thienyl) | -6.5 | -2.1 | 4.4 | Moderate |
Note: The data in this table is illustrative and based on typical values for similar thiophene derivatives. Actual values would require specific quantum chemical calculations.
Computational tools are increasingly being used to automate and enhance retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials. nih.govsemanticscholar.org For this compound, retrosynthesis software can propose multiple synthetic routes by applying a vast database of known chemical reactions.
These programs can score and rank different pathways based on factors such as the number of steps, predicted yield, and the cost of starting materials. By integrating machine learning algorithms, these tools can also learn from existing chemical literature to suggest novel and non-obvious synthetic strategies. nih.govresearchgate.net This approach not only accelerates the process of designing a synthesis but also has the potential to uncover more efficient and sustainable routes.
The directed synthesis of this compound can be significantly improved by identifying the ideal catalyst and reaction conditions. Computational screening allows for the rapid evaluation of a large number of potential catalysts without the need for extensive experimental work.
Molecular docking and other simulation techniques can be used to model the interaction between a catalyst and the reactants, providing insights into the catalytic mechanism and predicting catalytic activity. acs.orgijpsjournal.com This allows researchers to rationally design or select catalysts that are highly active and selective for the desired transformation, such as a Suzuki or Stille coupling to form the carbon-carbon bonds in the target molecule.
Table 2: Illustrative In Silico Screening Parameters for a Cross-Coupling Reaction
| Catalyst System (Ligand) | Binding Energy (kcal/mol) | Predicted Yield (%) | Selectivity (%) |
| Pd(PPh3)4 | -8.5 | 75 | 90 |
| Pd(dppf)Cl2 | -9.2 | 85 | 95 |
| Pd(PCy3)2Cl2 | -7.8 | 60 | 88 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be generated through in silico screening.
By integrating these computational approaches, the future synthesis of this compound and its derivatives can become a more predictable and efficient process. This will not only accelerate the discovery of new materials with potentially valuable properties but also contribute to the development of more sustainable chemical manufacturing processes.
Q & A
Q. What are the standard synthetic protocols for 2-Bromo-3-(3-bromo-2-thienyl)-1-propene, and how are side reactions minimized?
The synthesis typically involves bromination of a precursor like 3-(3-bromo-2-thienyl)-1-propene using bromine (Br₂) in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to control reactivity . Side reactions, such as over-bromination or polymerization, are minimized by maintaining stoichiometric control and inert atmospheres. Reaction progress is monitored via TLC or GC-MS to isolate the product before secondary reactions dominate.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify bromine-induced deshielding effects and confirm substitution patterns on the thienyl and propene moieties .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly the spatial arrangement of bromine atoms and thienyl rings .
- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns from bromine atoms .
Q. What are the primary reaction pathways observed for this compound in organic synthesis?
- Nucleophilic Substitution : Bromine at the β-position of the propene chain is susceptible to substitution by nucleophiles (e.g., amines, alkoxides), forming derivatives like 3-(3-bromo-2-thienyl)-2-amino-1-propene .
- Electrophilic Addition : The propene double bond reacts with halogens (e.g., Cl₂) to form dihalogenated intermediates, useful in synthesizing polyfunctionalized molecules .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?
Tools like Multiwfn analyze electron density maps, electrostatic potentials, and orbital interactions to validate crystallographic data (e.g., bond polarization effects from bromine). Discrepancies in dipole moments or charge distribution are resolved by comparing DFT calculations with experimental results from X-ray datasets refined via SHELXL .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving the thienyl bromide moiety?
- Catalyst Screening : Pd(0)/Pd(II) catalysts with bulky ligands (e.g., SPhos) favor coupling at the less-hindered 3-bromo site over the 2-thienyl position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates at the thienyl bromide site, as evidenced by kinetic studies using F NMR tracking .
Q. How do halogen bonding and steric effects influence this compound’s bioactivity in enzyme inhibition studies?
- Halogen Bonding : The 3-bromo-thienyl group forms X···O/N interactions with catalytic residues (e.g., histidine in kinases), validated via crystallography and docking simulations .
- Steric Hindrance : Substituents on the propene chain modulate binding affinity. Comparative studies with analogs (e.g., 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene) show that bulkier groups reduce inhibition potency by obstructing active-site access .
Q. What methodologies address conflicting reactivity data in radical-mediated reactions of this compound?
- EPR Spectroscopy : Traps transient radical intermediates (e.g., bromine-centered radicals) to clarify competing pathways.
- Isotopic Labeling : Br-labeled derivatives track bromine migration during photolysis, distinguishing between homolytic cleavage and ionic mechanisms .
Methodological Tables
Q. Table 1: Comparison of Crystallographic Data Refinement Tools
Q. Table 2: Reaction Yields Under Varied Bromination Conditions
| Temperature (°C) | Solvent | Yield (%) | Major Byproduct |
|---|---|---|---|
| 0 | CH₂Cl₂ | 78 | Dibrominated propene |
| 25 | CH₂Cl₂ | 45 | Polymerized thienyl |
| -10 | Et₂O | 85 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
